molecular formula C27H34Cl3N3O B13778052 Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride CAS No. 80785-19-9

Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride

Cat. No.: B13778052
CAS No.: 80785-19-9
M. Wt: 522.9 g/mol
InChI Key: CJXZTCYUBMLKMY-UHFFFAOYSA-N
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Description

Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzamidine core substituted with various functional groups, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamidine, 4-chloro-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

80785-19-9

Molecular Formula

C27H34Cl3N3O

Molecular Weight

522.9 g/mol

IUPAC Name

2-[4-[anilino-(4-chlorophenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride

InChI

InChI=1S/C27H32ClN3O.2ClH/c1-20(2)31(21(3)4)18-19-32-26-16-14-25(15-17-26)30-27(22-10-12-23(28)13-11-22)29-24-8-6-5-7-9-24;;/h5-17,20-21H,18-19H2,1-4H3,(H,29,30);2*1H

InChI Key

CJXZTCYUBMLKMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=C(C=C2)Cl)NC3=CC=CC=C3)C(C)C.[Cl-].[Cl-]

Origin of Product

United States

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